Emtricitabine Diphosphate
Description
Properties
CAS No. |
156317-15-6 |
|---|---|
Molecular Formula |
C8H12FN3O9P2S |
Molecular Weight |
407.202 |
IUPAC Name |
[(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C8H12FN3O9P2S/c9-4-1-12(8(13)11-7(4)10)5-3-24-6(20-5)2-19-23(17,18)21-22(14,15)16/h1,5-6H,2-3H2,(H,17,18)(H2,10,11,13)(H2,14,15,16)/t5-,6+/m0/s1 |
InChI Key |
YHEXYGDBYGETOF-NTSWFWBYSA-N |
SMILES |
C1C(OC(S1)COP(=O)(O)OP(=O)(O)O)N2C=C(C(=NC2=O)N)F |
Synonyms |
(2R-cis)-Mono[[5-(4-amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolan-2-yl]methyl] Ester Diphosphoric Acid; 1,3-Oxathiolane, Diphosphoric Acid Deriv.; |
Origin of Product |
United States |
Preparation Methods
Stereoselective Reduction of L-Menthyl Emtricitabine
The synthesis of emtricitabine, the precursor to its diphosphate form, begins with the stereoselective reduction of L-menthyl emtricitabine (Formula II). Prior methods, such as those disclosed in U.S. Patent No. 5,696,254, utilized lithium aluminum hydride (LAH) in tetrahydrofuran (THF), yielding an 80% product after chromatographic purification. However, this approach faced industrial limitations due to LAH’s hazardous nature and the formation of gummy intermediates requiring azeotropic drying.
The improved process outlined in WO2014174532A2 replaces LAH with sodium borohydride (NaBH₄) in a phosphate-buffered system (dipotassium hydrogen phosphate/water). Key advantages include:
-
Controlled reagent addition : Sodium borohydride is introduced in 3–8 hour lot-wise increments at 5–15°C to minimize acid impurity formation.
-
Solvent optimization : Polar solvents like tetrahydrofuran facilitate layer separation post-reaction, while isopropanol and acetone enable crystallization.
-
Yield enhancement : The revised method achieves 70% yield through pH-controlled isolation (pH 5.0–6.5 via sulfuric acid) and sequential distillation.
Table 1: Comparative Analysis of Emtricitabine Synthesis Methods
| Parameter | U.S. Patent No. 5,696,254 (LAH) | WO2014174532A2 (NaBH₄) |
|---|---|---|
| Reducing Agent | Lithium aluminum hydride | Sodium borohydride |
| Solvent System | Tetrahydrofuran | Phosphate buffer/THF |
| Reaction Temperature | Ambient | 5–15°C |
| Isolation Method | Column chromatography | pH adjustment/distillation |
| Yield | 80% | 70% |
| Scalability | Limited by hazardous reagents | Industrial-friendly |
Phosphorylation to Emtricitabine Diphosphate
Industrial-Scale Challenges
Phosphorylation introduces scalability challenges, including:
-
Moisture sensitivity : Diphosphate formation requires rigorously anhydrous conditions to avoid hydrolysis.
-
Byproduct management : Inorganic salts (e.g., NaCl, Na₂SO₄) generated during neutralization must be removed through filtration or solvent extraction.
-
Thermal stability : Elevated temperatures during distillation (e.g., isopropanol reflux at 75–82°C) risk degrading heat-sensitive intermediates.
Process Optimization and Impurity Control
pH-Dependent Isolation
The patent WO2014174532A2 emphasizes pH control during emtricitabine isolation:
-
Acidic phase (pH 5.0–6.5) : Sulfuric acid precipitates inorganic salts, which are filtered to yield a polar solvent phase enriched with emtricitabine.
-
Basic phase (pH 8.0–8.5) : Adjusting to alkaline conditions with sodium hydroxide distills solvents, concentrating the product into an aqueous solution.
Crystallization Techniques
Final purification employs sequential crystallization:
Table 2: Critical Process Parameters for Emtricitabine Isolation
| Step | Parameter | Optimal Range |
|---|---|---|
| Sodium borohydride addition | Duration | 3–8 hours |
| Reaction temperature | 5–15°C | |
| Acidic pH adjustment | 5.0–6.5 (H₂SO₄) | |
| Basic pH adjustment | 8.0–8.5 (NaOH) | |
| Crystallization solvent | Acetone/isopropanol |
Scalability and Industrial Adaptations
Chemical Reactions Analysis
Types of Reactions: Emtricitabine Diphosphate undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl groups to carbonyl groups.
Reduction: Reduction of the carbonyl groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are employed.
Major Products: The major products formed from these reactions include various phosphorylated derivatives and analogues of Emtricitabine .
Scientific Research Applications
HIV Treatment
Emtricitabine diphosphate plays a significant role in the treatment of HIV-1 infection. It is commonly used in combination with other antiretroviral drugs, such as tenofovir disoproxil fumarate or tenofovir alafenamide, to enhance therapeutic efficacy and reduce viral load.
- Combination Therapy : Studies have shown that emtricitabine combined with tenofovir disoproxil fumarate provides substantial viral suppression in treatment-naïve patients .
Pre-Exposure Prophylaxis (PrEP)
This compound is also critical in PrEP strategies aimed at preventing HIV transmission among high-risk populations.
- Efficacy Studies : Research indicates that individuals with higher concentrations of this compound demonstrate significantly reduced risk of acquiring HIV . A study highlighted that PrEP adherence, reflected through this compound levels, correlates strongly with reduced HIV incidence .
Pharmacokinetics and Biomarkers
The pharmacokinetics of this compound are essential for understanding its efficacy and adherence in clinical settings.
- Half-Life and Measurement : this compound has a half-life of approximately 17 days when measured in dried blood spots (DBS), allowing for assessment of cumulative drug exposure over several weeks . This characteristic makes it a valuable biomarker for evaluating adherence to PrEP regimens.
PROMISE Trial
The Promoting Maternal and Infant Survival Everywhere (PROMISE) trial investigated the effects of tenofovir disoproxil fumarate and emtricitabine on maternal and neonatal health outcomes.
- Findings : The study found associations between emtricitabine triphosphate concentrations and adverse pregnancy outcomes, suggesting careful monitoring is necessary when administering these drugs to pregnant women .
Adherence Studies
A series of studies have explored how measuring this compound can inform adherence to PrEP.
- Objective Adherence Measures : In a cohort study, participants' adherence was assessed using both subjective self-reports and objective measures, including quantification of this compound in DBS . Results indicated that those maintaining higher drug levels had significantly lower rates of HIV infection.
Data Tables
| Study | Population | Intervention | Outcome |
|---|---|---|---|
| PROMISE Trial | Pregnant Women | TDF + FTC | Adverse pregnancy outcomes linked to drug levels |
| Efficacy Study | High-Risk Groups | Daily PrEP with FTC + TDF | 90% reduction in HIV risk with high adherence |
| Pharmacokinetics Study | HIV-Negative Adults | Daily TDF/FTC | Characterization of TFV-DP levels over time |
Mechanism of Action
Emtricitabine Diphosphate exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. It is phosphorylated to its active form, Emtricitabine 5’-triphosphate, which competes with deoxycytidine 5’-triphosphate for incorporation into the viral DNA. Once incorporated, it terminates the DNA chain, preventing further elongation and viral replication .
Comparison with Similar Compounds
Pharmacokinetic Properties
Table 1: Key Pharmacokinetic Parameters
- FTC-TP vs. TFV-DP : FTC-TP exhibits a higher EC₅₀ (lower potency) than TFV-DP but achieves higher concentrations in rectal tissue, suggesting tissue-specific efficacy . TFV-DP has a significantly longer half-life in red blood cells (RBCs), making it a superior biomarker for cumulative adherence .
- FTC-TP vs. 3TC-TP: Limited data exist for 3TC-TP, but its recovery and matrix effects in dried blood spots (DBS) are notably lower than FTC-TP (Table 2) .
Stability and Matrix Effects
Table 2: Stability and Analytical Recovery in Dried Blood Spots
| Parameter | FTC-TP (LQC–HQC) | TFV-DP (LQC–HQC) | 3TC-TP (LQC–HQC) |
|---|---|---|---|
| Recovery (%) | 108.08–116.48 | 98.24–98.97 | 108.86–112.97 |
| Matrix Effect (%) | 94.35–100.34 | 94.89–99.10 | 99.62–100.74 |
| Reinjection Bias (%) | 6.7 | 2.0 | 1.2 |
- FTC-TP demonstrates higher recovery but greater variability (%CV 3.85–7.31) compared to TFV-DP (%CV 2.30–3.10) .
- FTC-TP is less stable under benchtop conditions (131.9% mean instability vs. 118.2% for TFV-DP), indicating challenges in sample handling .
Intracellular Pharmacokinetics and Adherence Monitoring
Table 3: Intracellular Concentrations and Adherence Thresholds
- TFV-DP in DBS correlates strongly with cumulative adherence (r²=0.83), whereas FTC-TP is rarely quantified in RBCs due to instability .
- Co-administration with Tenofovir Alafenamide (TAF) extends TFV-DP’s protective duration by 60% compared to Tenofovir Disoproxil Fumarate (TDF), highlighting formulation-dependent differences .
Clinical Efficacy and Resistance
Table 4: Clinical Outcomes in PrEP Trials
Q & A
Q. What is the mechanism of action of emtricitabine diphosphate in inhibiting HIV-1 reverse transcriptase (RT)?
this compound, the active phosphorylated metabolite of emtricitabine, competes with endogenous deoxycytidine triphosphate (dCTP) for incorporation into viral DNA. Upon incorporation, it acts as a chain terminator due to the absence of a 3'-hydroxyl group, halting viral DNA elongation. This mechanism is selective for HIV-1 RT, with minimal inhibition of mammalian DNA polymerases (e.g., polymerase γ), reducing mitochondrial toxicity risks .
Q. How are intracellular concentrations of this compound quantified in clinical research?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound in peripheral blood mononuclear cells (PBMCs) or dried blood spots (DBS). DBS offers logistical advantages for field studies, as samples remain stable at room temperature. Concentrations are normalized to cell counts (e.g., fmol/10^6 cells) or tissue mass (fmol/mg) to account for variability .
Q. What pharmacokinetic parameters are critical for assessing this compound exposure in pre-exposure prophylaxis (PrEP) studies?
Key parameters include:
- Area under the curve (AUC) : Reflects cumulative drug exposure.
- Cellular half-life : ~35 hours in PBMCs, enabling adherence monitoring over days.
- EC50 values : Threshold concentrations for efficacy (e.g., 37 fmol/10^6 cells for emtricitabine triphosphate in PrEP trials) .
Advanced Research Questions
Q. How should researchers address variability in this compound concentrations across tissue compartments (e.g., rectal vs. plasma)?
Rectal tissue concentrations exhibit higher variability (e.g., 9.2–447.3 fmol/mg) due to factors like biopsy timing, mucosal inflammation, and drug distribution kinetics. To mitigate this, use longitudinal sampling (e.g., 48-hour intervals post-dose) and normalize data to tissue mass or protein content. Pairing DBS with tissue biopsies improves adherence correlation .
Q. What methodological considerations are essential when reconciling contradictory efficacy data from PrEP trials (e.g., 44% vs. 75% risk reduction)?
Contradictions arise from adherence variability, population differences (e.g., men who have sex with men vs. serodiscordant couples), and pharmacokinetic thresholds. Use adherence-adjusted analyses (e.g., tenofovir diphosphate levels ≥6 fmol/10^6 cells) and stratified sub-studies to isolate drug effects from behavioral confounders .
Q. How can researchers integrate multiple adherence biomarkers (e.g., DBS, self-reporting) to improve PrEP study accuracy?
Combine:
- DBS : Provides objective, cumulative adherence data (half-life ~35 hours).
- Plasma tenofovir : Reflects recent dosing (half-life 10–15 hours).
- Self-reporting : Captures contextual factors (e.g., missed doses during travel). Triangulating these metrics reduces misclassification bias and enhances predictive validity for HIV acquisition risk .
Q. What experimental designs are optimal for studying drug-drug interactions involving this compound (e.g., with HS-10234)?
Conduct randomized crossover trials in healthy volunteers with:
- Steady-state dosing : To assess pharmacokinetic (PK) interactions (e.g., AUC changes).
- Intracellular metabolite quantification : Measure tenofovir diphosphate (TFV-DP) and this compound in PBMCs.
- Safety monitoring : Track renal/hepatic parameters, as interactions may alter prodrug activation pathways (e.g., cathepsin A-mediated hydrolysis) .
Methodological Challenges & Solutions
Q. How should researchers handle undetectable this compound levels in adherence studies?
- Analytical sensitivity : Use high-resolution LC-MS/MS with lower detection limits (e.g., <1 fmol/sample).
- Sample timing : Collect samples ≥7 days post-initiation to ensure steady-state accumulation.
- Statistical imputation : Apply maximum likelihood models to distinguish non-adherence from pharmacokinetic outliers .
Q. What statistical approaches are recommended for analyzing non-normal distributions of this compound concentrations?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
